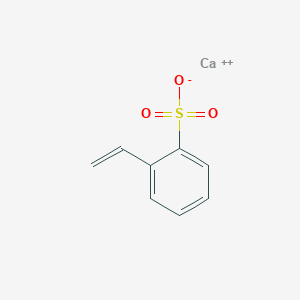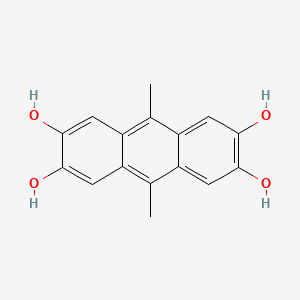
(3,4-Dimethylphenyl)-difluoroacetic acid
Übersicht
Beschreibung
(3,4-Dimethylphenyl)-difluoroacetic acid (DMDFA) is a small molecule that has been studied for its potential applications in science and medicine. It is a derivative of fluoroacetic acid and is structurally similar to other difluoroacetic acid derivatives. DMDFA has been shown to possess a wide range of properties, such as anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. Additionally, DMDFA has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)-difluoroacetic acid has been studied for its potential applications in the field of scientific research. It has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors, as well as its potential to be used as a tool for studying the structure and function of proteins. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been studied for its ability to act as a ligand for metal ions, such as zinc and copper, and its potential as a ligand for metal-catalyzed reactions.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylphenyl)-difluoroacetic acid is not fully understood. However, it has been shown to interact with enzymes, receptors, and transcription factors. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to bind to metal ions such as zinc and copper, which can lead to the modulation of enzyme and receptor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,4-Dimethylphenyl)-difluoroacetic acid have been studied in various organisms. In mice, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to modulate the activity of enzymes, receptors, and transcription factors in cell cultures, suggesting potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3,4-Dimethylphenyl)-difluoroacetic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has been shown to interact with enzymes, receptors, and transcription factors, which makes it useful for studying the structure and function of proteins. However, there are also some limitations to using (3,4-Dimethylphenyl)-difluoroacetic acid in laboratory experiments. It is a highly reactive compound, and its use in experiments should be carefully monitored to avoid potential side effects. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid is a derivative of fluoroacetic acid, which is a hazardous substance, and its use should be done with caution.
Zukünftige Richtungen
The potential applications of (3,4-Dimethylphenyl)-difluoroacetic acid are numerous, and there are many directions for future research. One potential direction is to further study the biochemical and physiological effects of (3,4-Dimethylphenyl)-difluoroacetic acid in various organisms. Additionally, further research could be done to explore the potential therapeutic applications of (3,4-Dimethylphenyl)-difluoroacetic acid, such as its ability to modulate the activity of enzymes and receptors. Additionally, further research could be done to explore the potential use of (3,4-Dimethylphenyl)-difluoroacetic acid as a ligand for metal-catalyzed reactions. Finally, further research could be done to explore the potential use of (3,4-Dimethylphenyl)-difluoroacetic acid as a tool for studying the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRHSCRJBEGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263767 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-difluoroacetic acid | |
CAS RN |
1027514-15-3 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)




![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)



![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)
